molecular formula C19H15N3O3S2 B2450357 3-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 2319877-42-2

3-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2450357
CAS No.: 2319877-42-2
M. Wt: 397.47
InChI Key: LJEUVTPUHGTCLD-UHFFFAOYSA-N
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Description

The compound “3-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a type of heterocyclic compound . Heterocyclic compounds have been attracting the vast attention of researchers over the years because of their great therapeutic uses .


Synthesis Analysis

The synthesis of similar thiazolopyrimidine hybrid molecules has been reported in the literature . These molecules were efficiently prepared in several steps from commercially available substances in moderate to good yields .


Molecular Structure Analysis

The molecular structure of similar compounds has been established by spectral data and a single-crystal X-ray diffraction analysis . The NMR and HRMS analysis of these compounds confirmed their structures .


Chemical Reactions Analysis

The reaction of thiazoles with thiourea yielded hybrid molecules in an excellent yield . Also, N-alkylated 4-pyridones were obtained through a one-pot procedure involving either normal or interrupted Pummerer reactions between triflic anhydride activated sulfoxides and 4-fluoropyridine derivatives, followed by hydrolysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, one of the compounds was a colorless solid with a melting point of 236–238 °C .

Scientific Research Applications

Heterocyclic Compounds in Optoelectronics

Research into quinazolines, a group known for their broad spectrum of biological activities, reveals extensive applications in electronic devices, including luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems significantly enhances the creation of novel optoelectronic materials. For instance, aryl(hetaryl)substituted quinazolines with π-extended conjugated systems have demonstrated crucial electroluminescent properties for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and white OLEDs. This suggests that similar structural motifs in compounds like 3-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide may offer promising pathways for developing new materials in the optoelectronic industry (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Biological and Medicinal Applications

Benzothiazole derivatives exhibit a variety of pharmacological activities, indicating the benzothiazole scaffold's importance in medicinal chemistry. These compounds have been associated with anti-viral, anti-microbial, anti-inflammatory, and anti-cancer activities, among others. The unique structure of benzothiazole and its derivatives enhances activities with less toxic effects, suggesting that related compounds could play a significant role in developing new therapeutic agents. This underlines the potential of exploring this compound for similar biological applications, given its structural complexity and the presence of a thiazolo[5,4-b]pyridin moiety (Bhat & Belagali, 2020).

Environmental Impact and Biodegradation

The study of condensed thiophenes, a significant portion of organosulfur compounds in petroleum, highlights the environmental impact and biodegradation pathways of such compounds. Given the structural similarities, research into the environmental fate, toxicity, and biodegradation of thiophene-based compounds can provide valuable insights into managing and mitigating the environmental impact of structurally related compounds, including this compound. Understanding these aspects is crucial for developing environmentally friendly chemical processes and materials (Kropp & Fedorak, 1998).

Future Directions

The future directions in the research of these types of compounds could involve further exploration of their biological activities and potential therapeutic uses. The development of novel anticancer agents for handling cancer without side reactions is an important aim for researchers .

Properties

IUPAC Name

3-methoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S2/c1-25-15-4-2-5-16(12-15)27(23,24)22-14-9-7-13(8-10-14)18-21-17-6-3-11-20-19(17)26-18/h2-12,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJEUVTPUHGTCLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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